molecular formula C9H9N3OS B348493 8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B348493
M. Wt: 207.25g/mol
InChI Key: NNKMHJABJHDORH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3h)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique fused ring structure, which includes a pyrido, thieno, and pyrimidinone moiety. The presence of these rings imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3h)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of a pyridine derivative with a thieno compound under acidic or basic conditions. The reaction conditions often require elevated temperatures and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3h)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5,6,7,8-Tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3h)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3h)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5,6,7,8-Tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3h)-one lies in its fused thieno ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile compound in scientific research .

Properties

Molecular Formula

C9H9N3OS

Molecular Weight

207.25g/mol

IUPAC Name

8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C9H9N3OS/c13-8-7-5-1-2-10-3-6(5)14-9(7)12-4-11-8/h4,10H,1-3H2,(H,11,12,13)

InChI Key

NNKMHJABJHDORH-UHFFFAOYSA-N

SMILES

C1CNCC2=C1C3=C(S2)N=CNC3=O

Canonical SMILES

C1CNCC2=C1C3=C(S2)N=CNC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.